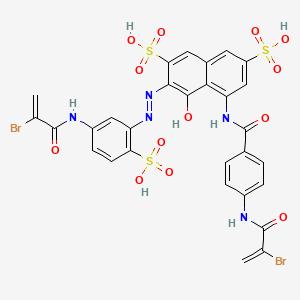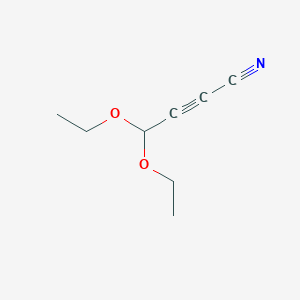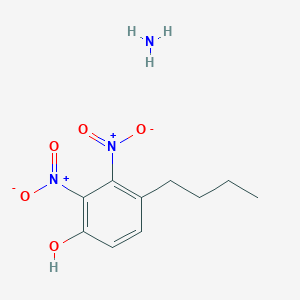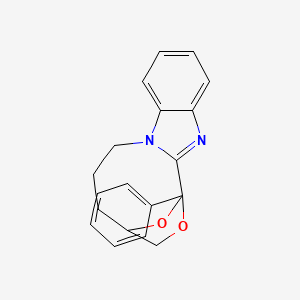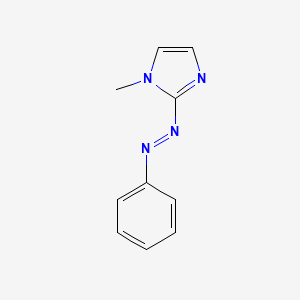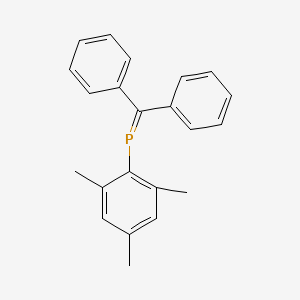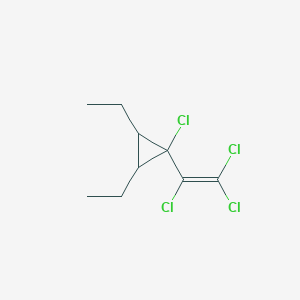
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring substituted with chloro, diethyl, and trichloroethenyl groups. The unique structure of this compound imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate. The reaction is carried out in a high-pressure vessel at elevated temperatures. The process involves the following steps :
Preparation of Tetrachlorocyclopropene: Tetrachlorocyclopropene is prepared from sodium trichloroacetate and trichloroethylene.
Reaction with Ethylene: Tetrachlorocyclopropene is reacted with ethylene in a high-pressure vessel containing dry tetrachloroethylene and anhydrous sodium carbonate. The vessel is pressurized to 20 atm and heated to 170°C for 19.5 hours.
Isolation of Product: The reaction mixture is cooled, and the excess ethylene is released. The product is isolated by distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous distillation processes ensures efficient production and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloroethenyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reductive dechlorination can be achieved using zinc in acetic acid.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Vinylcyclopropanes: Formed by reductive dechlorination.
Cyclopropyl Derivatives: Formed by oxidation or substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various cyclopropyl derivatives and in the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo nucleophilic substitution, addition, and elimination reactions, leading to the formation of various products. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Chlorocyclopropane: A cyclopropane derivative with a single chloro substituent.
1,2-Dichlorocyclopropane: A cyclopropane derivative with two chloro substituents.
Uniqueness
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is unique due to its combination of chloro, diethyl, and trichloroethenyl groups, which impart distinct chemical properties and reactivity. The presence of multiple substituents on the cyclopropane ring enhances its versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
72853-05-5 |
|---|---|
Molekularformel |
C9H12Cl4 |
Molekulargewicht |
262.0 g/mol |
IUPAC-Name |
1-chloro-2,3-diethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl4/c1-3-5-6(4-2)9(5,13)7(10)8(11)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XPMLEOHKAPCMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C1(C(=C(Cl)Cl)Cl)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



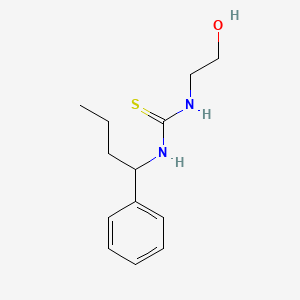
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
